1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Overview
Description
2-Bromo-3’,4’-(methylenedioxy)propiophenone is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.1 g/mol . It is categorized as a precursor in the synthesis of cathinones and is primarily used for research and forensic applications . This compound is known for its crystalline solid form and its solubility in chloroform, dimethyl sulfoxide, and ethanol .
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, causing changes in their normal functioning.
Mode of Action
The compound interacts with its targets through a mechanism that involves cell cycle arrest at the S phase and induction of apoptosis . This means that the compound prevents the cells from dividing and triggers programmed cell death, thereby inhibiting the growth of the cancer cells .
Biochemical Pathways
It is known that the compound affects the cell cycle and apoptosis pathways . These pathways are crucial for cell division and survival, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound is believed to have high gi absorption and is bbb permeant . This suggests that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, which could potentially increase its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. This is achieved through the induction of cell cycle arrest at the S phase and the triggering of apoptosis in the cancer cells . These effects can lead to a reduction in the size of tumors and potentially to the elimination of the cancer cells .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds bearing the 1,3-benzodioxole moiety have shown significant anticancer activity against various cancer cell lines . These compounds interact with various enzymes and proteins, leading to changes in cellular processes .
Cellular Effects
In cellular studies, 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one and its derivatives have shown potential anticancer activity. For instance, they have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability over time and long-term effects on cellular function in in vitro studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3’,4’-(methylenedioxy)propiophenone can be synthesized from 3,4-methylenedioxypropiophenone through a bromination reaction. Bromine is added to a solution of the ketone in diethyl ether, and the solution is stirred until the color changes from red to light-yellow. The reaction is then quenched with water, and the mixture is diluted with diethyl ether. The organic layer is washed with a saturated solution of sodium bicarbonate, sodium thiosulfate, and brine, then dried over magnesium sulfate, filtered, and concentrated. The α-bromoketone is purified by flash chromatography on silica gel .
Industrial Production Methods: While specific industrial production methods for 2-Bromo-3’,4’-(methylenedioxy)propiophenone are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes rigorous purification steps to meet industrial standards.
Types of Reactions:
Substitution Reactions: 2-Bromo-3’,4’-(methylenedioxy)propiophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Oxidation Reactions: It can also undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products:
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or other oxidized forms.
Scientific Research Applications
2-Bromo-3’,4’-(methylenedioxy)propiophenone is extensively used in scientific research, particularly in the fields of chemistry and forensic science. It serves as a precursor in the synthesis of cathinones, which are studied for their psychoactive properties . Additionally, it is used in the preparation of antifungal agents and MDMA analogs . The compound’s unique structure makes it valuable for studying various chemical reactions and mechanisms.
Comparison with Similar Compounds
3,4-Methylenedioxypropiophenone: An isomer of 2-Bromo-3’,4’-(methylenedioxy)propiophenone, used as a precursor in the synthesis of methylone and other substituted methylenedioxyphenethylamine derivatives.
3,4-Methylenedioxyphenyl-2-propanone: Another isomer with similar applications in the synthesis of psychoactive substances.
Uniqueness: 2-Bromo-3’,4’-(methylenedioxy)propiophenone is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with its non-brominated counterparts. This makes it a valuable intermediate in the synthesis of various chemical compounds and enhances its utility in research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPQGLLTGPTOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440428 | |
Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52190-28-0 | |
Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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